molecular formula C16H31Al B14351730 Dicyclohexyl(2-methylpropyl)alumane CAS No. 93100-85-7

Dicyclohexyl(2-methylpropyl)alumane

Cat. No.: B14351730
CAS No.: 93100-85-7
M. Wt: 250.40 g/mol
InChI Key: YLPLNKTUAINEKP-UHFFFAOYSA-N
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Description

Dicyclohexyl(2-methylpropyl)alumane is an organoaluminum compound featuring two cyclohexyl groups and one 2-methylpropyl (isobutyl) group bonded to an aluminum center. Such compounds are typically highly reactive, pyrophoric, and sensitive to moisture and oxygen, limiting their applications to controlled environments like organic synthesis or polymerization catalysis. Organoaluminum reagents are pivotal in Ziegler-Natta catalysis and hydroalumination reactions due to their Lewis acidity and reducing capabilities .

Properties

CAS No.

93100-85-7

Molecular Formula

C16H31Al

Molecular Weight

250.40 g/mol

IUPAC Name

dicyclohexyl(2-methylpropyl)alumane

InChI

InChI=1S/2C6H11.C4H9.Al/c2*1-2-4-6-5-3-1;1-4(2)3;/h2*1H,2-6H2;4H,1H2,2-3H3;

InChI Key

YLPLNKTUAINEKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[Al](C1CCCCC1)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclohexyl(2-methylpropyl)alumane can be synthesized through the reaction of cyclohexylaluminum dichloride with 2-methylpropylmagnesium bromide. The reaction typically takes place in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum compound. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dicyclohexyl(2-methylpropyl)alumane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

    Reduction: It can act as a reducing agent in organic synthesis, reducing various functional groups.

    Substitution: The compound can participate in substitution reactions where the cyclohexyl or 2-methylpropyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: The compound itself can be used as a reducing agent in the presence of substrates like ketones and aldehydes.

    Substitution: Reagents such as halogens and other organometallic compounds are used in substitution reactions.

Major Products Formed:

    Oxidation: Aluminum oxides and substituted cyclohexyl or 2-methylpropyl derivatives.

    Reduction: Reduced organic compounds such as alcohols and amines.

    Substitution: Various substituted organoaluminum compounds.

Scientific Research Applications

Chemistry: Dicyclohexyl(2-methylpropyl)alumane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the reduction of functional groups. It is also employed in the preparation of other organoaluminum compounds.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are studied for their potential use in drug synthesis and as intermediates in the production of pharmaceuticals.

Industry: In the industrial sector, this compound is used in polymerization reactions, particularly in the production of polyolefins. It serves as a catalyst or co-catalyst in these processes, enhancing the efficiency and control of polymerization.

Mechanism of Action

The mechanism of action of dicyclohexyl(2-methylpropyl)alumane involves the coordination of the aluminum atom with various substrates. The aluminum center acts as a Lewis acid, accepting electron pairs from nucleophiles, which facilitates various chemical transformations. The cyclohexyl and 2-methylpropyl groups influence the reactivity and selectivity of the compound by providing steric and electronic effects.

Comparison with Similar Compounds

Structural and Functional Group Analogues

2-Methoxy-3-(2-methylpropyl)pyrazine
  • Structure : A pyrazine derivative with a methoxy group and a 2-methylpropyl substituent.
  • Stability : Exhibits relative stability during storage compared to other volatiles (e.g., methyl benzhydroximate), though its concentration decreases over time .
  • Applications : Imparts flavor in pepper fruits; stability under storage conditions (e.g., 1.0 µl L⁻¹ treatment) is critical for food science applications.
Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives
  • Example : Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione.
  • Properties :
    • Constitutes 56.67% of identified compounds in marine-derived fungi .
    • Exhibits isomerism (peaks at 16.95–18.27 min retention times) due to steric effects from the 2-methylpropyl group .
2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-
  • Structure : A diketopiperazine with two 2-methylpropyl groups.
  • Activity : Produced by Bacillus amyloliquefaciens and Lactobacillus plantarum, it demonstrates antifungal effects against Aspergillus flavus .
  • Comparison: Unlike Dicyclohexyl(2-methylpropyl)alumane, this compound is non-metallic and relies on hydrogen bonding for bioactivity.

Sulfur-Containing Branched-Chain Volatiles (BCVs)

2-(2-Methylpropyl)-thiazole
  • Occurrence : Detected in tomato fruit at concentrations exceeding odor thresholds, contributing to flavor .
  • Relevance : The 2-methylpropyl group enhances volatility and odor potency, contrasting with the aluminum-bound 2-methylpropyl group in this compound, which confers steric bulk rather than volatility.

Stability and Reactivity Comparisons

Compound Stability Profile Key Reactivity Traits
This compound Pyrophoric; decomposes in air/moisture Lewis acid; participates in alkylation
2-Methoxy-3-(2-methylpropyl)pyrazine Storage-stable (weeks) in controlled conditions Oxidizes slowly; flavor degradation
2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- Stable in microbial cultures Antifungal via hydrophobic interactions

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